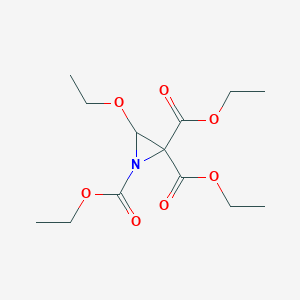

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester

Description

L’acide 1,2,2-aziridinetricarboxylique, 3-éthoxy-, triéthyl ester est un composé chimique de formule moléculaire C13H21NO7 et de masse moléculaire 303,30834 . Ce composé fait partie de la famille des aziridines, connue pour sa forte réactivité due à la tension dans la structure cyclique à trois chaînons .

Propriétés

Numéro CAS |

650607-55-9 |

|---|---|

Formule moléculaire |

C13H21NO7 |

Poids moléculaire |

303.31 g/mol |

Nom IUPAC |

triethyl 3-ethoxyaziridine-1,2,2-tricarboxylate |

InChI |

InChI=1S/C13H21NO7/c1-5-18-9-13(10(15)19-6-2,11(16)20-7-3)14(9)12(17)21-8-4/h9H,5-8H2,1-4H3 |

Clé InChI |

ZAJGNGBDBNEVMY-UHFFFAOYSA-N |

SMILES canonique |

CCOC1C(N1C(=O)OCC)(C(=O)OCC)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Method A: Esterification Reaction

One of the primary methods for synthesizing this compound involves the esterification of 1,2,2-Aziridinetricarboxylic acid with ethanol in the presence of a catalyst. This method typically includes the following steps:

Reagents :

- 1,2,2-Aziridinetricarboxylic acid

- Ethanol

- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

- Combine the acid and ethanol in a reaction vessel.

- Add the catalyst and heat the mixture under reflux conditions.

- Monitor the reaction progress using techniques such as thin-layer chromatography (TLC).

- Once complete, neutralize the mixture and extract the product using an organic solvent.

Yield and Purity : Typically high yields (up to 90%) can be achieved with proper optimization of reaction conditions.

Method B: Using Triethylamine as a Base

An alternative approach utilizes triethylamine as a base during the esterification process:

Reagents :

- 1,2,2-Aziridinetricarboxylic acid

- Ethanol

- Triethylamine

-

- Dissolve the acid in ethanol.

- Gradually add triethylamine while maintaining temperature control.

- Stir the mixture for several hours at room temperature or slightly elevated temperatures.

- The reaction can be quenched by adding water and extracting the organic layer.

Yield and Purity : This method often results in high purity products (over 95%) due to minimized side reactions.

Method C: Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient technique for preparing esters:

Reagents :

- Similar to previous methods (1,2,2-Aziridinetricarboxylic acid and ethanol).

-

- Place reactants in a microwave-compatible vessel.

- Subject to microwave irradiation for a predetermined time.

- Monitor the reaction via spectroscopy to ensure completion.

Yield and Purity : This method can significantly reduce reaction times (minutes instead of hours) while maintaining high yields and purity levels.

To better understand the efficiency and effectiveness of each method, a comparative analysis is presented below:

| Method | Yield (%) | Purity (%) | Reaction Time | Catalysts Used |

|---|---|---|---|---|

| Esterification | Up to 90% | >90% | Several hours | Sulfuric acid or p-toluenesulfonic |

| Triethylamine Base | High | >95% | Several hours | Triethylamine |

| Microwave-Assisted | High | >95% | Minutes | None |

The preparation of 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester can be effectively achieved through various methods including traditional esterification reactions and modern microwave-assisted techniques. Each method offers distinct advantages in terms of yield, purity, and time efficiency. Future research may focus on optimizing these processes further to enhance scalability for industrial applications.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

L’acide 1,2,2-aziridinetricarboxylique, 3-éthoxy-, triéthyl ester a plusieurs applications de recherche scientifique, notamment :

Chimie médicinale : Les dérivés de l’aziridine ont été étudiés pour leur potentiel en tant qu’agents anticancéreux en raison de leur capacité à alkyler l’ADN et les protéines.

Synthèse organique : Le composé est utilisé comme intermédiaire dans la synthèse de molécules plus complexes.

Études biologiques : La réactivité du composé le rend utile pour étudier les mécanismes enzymatiques et les interactions protéiques.

Applications De Recherche Scientifique

The compound 1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester is a specialized chemical that has garnered interest in various scientific research applications. This article explores its synthesis, characterization, and potential applications in the fields of medicinal chemistry, agriculture, and materials science.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of aziridine rings through cyclization reactions and subsequent esterification steps. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential for confirming the structure and purity of the synthesized compound.

Key Characterization Techniques

- NMR Spectroscopy : Used to determine the molecular structure and confirm the presence of functional groups.

- Mass Spectrometry : Provides information on the molecular weight and fragmentation patterns.

- Infrared Spectroscopy : Identifies functional groups by measuring molecular vibrations.

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that derivatives of aziridinetricarboxylic acids exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Research : The unique structural features of aziridines make them potential candidates for anticancer agents. Research indicates that aziridine derivatives can interfere with cancer cell proliferation mechanisms .

- Drug Delivery Systems : The ester functionalities allow for modifications that can enhance solubility and bioavailability in drug formulations. This adaptability is crucial for developing effective drug delivery systems .

Agricultural Applications

- Pesticide Development : Compounds similar to 1,2,2-Aziridinetricarboxylic acid have been explored for their potential as pesticides. Their ability to disrupt cellular processes in pests can be harnessed to create effective agricultural chemicals .

- Fertilizer Enhancements : The compound can also be investigated for its role in enhancing nutrient uptake in plants, potentially leading to improved agricultural yields .

Materials Science

- Polymer Chemistry : The compound's ability to form cross-linked structures makes it a candidate for use in developing new polymers with desirable mechanical properties. These polymers could find applications in coatings, adhesives, and composites .

- Nanotechnology : Research into nanomaterials has identified aziridine-based compounds as useful precursors for creating nanoparticles with specific functionalities .

Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial & anticancer agents | Effective against Mycobacterium smegmatis |

| Agriculture | Pesticides & fertilizers | Disrupts cellular processes in pests |

| Materials Science | Polymer development & nanotechnology | Useful in creating cross-linked structures |

Case Studies

- Antimicrobial Activity Study :

- Polymer Development :

Mécanisme D'action

Le mécanisme d’action de l’acide 1,2,2-aziridinetricarboxylique, 3-éthoxy-, triéthyl ester implique la forte énergie de tension du cycle aziridine, qui favorise sa réactivité envers les nucléophiles. Cette réactivité conduit à la formation de produits alkylés par des réactions d’ouverture de cycle nucléophile . Le composé peut cibler les groupes thiol dans les protéines, ce qui le rend utile pour étudier les interactions protéiques et les mécanismes enzymatiques .

Comparaison Avec Des Composés Similaires

L’acide 1,2,2-aziridinetricarboxylique, 3-éthoxy-, triéthyl ester peut être comparé à d’autres dérivés de l’aziridine tels que :

Acide aziridine-2-carboxylique : Connu pour son utilisation en chimie médicinale en tant qu’agent anticancéreux potentiel.

Aziridine-2-carboxamide : Un autre dérivé de l’aziridine avec des applications en chimie médicinale.

Aziridine-2-carboxylate : Utilisé en synthèse organique et en études biologiques.

L’unicité de l’acide 1,2,2-aziridinetricarboxylique, 3-éthoxy-, triéthyl ester réside dans ses groupes fonctionnels spécifiques, qui confèrent une réactivité et des applications distinctes par rapport à d’autres dérivés de l’aziridine .

Activité Biologique

1,2,2-Aziridinetricarboxylic acid, 3-ethoxy-, triethyl ester (CAS Number: 650607-55-9) is a compound of interest due to its potential biological activities, particularly as an alkylating agent. Alkylating agents are known for their ability to modify DNA and proteins, which can lead to various biological responses including antitumor effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different studies, and potential applications in medicine.

- Molecular Formula : C13H21NO6

- Molecular Weight : 303.308 g/mol

- Structure : The compound features an aziridine ring with three carboxylic acid groups and an ethoxy group, contributing to its reactivity and biological properties.

The biological activity of 1,2,2-aziridinetricarboxylic acid derivatives is primarily attributed to their ability to act as alkylating agents. These compounds can form covalent bonds with nucleophilic sites on DNA and proteins, leading to:

- DNA Damage : Induction of DNA cross-linking and strand breaks.

- Cell Cycle Disruption : Interference with normal cell cycle progression, particularly in rapidly dividing cells such as cancer cells.

- Apoptosis Induction : Triggering programmed cell death pathways in tumor cells.

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A comparative study evaluated the antitumor effects of various alkylating agents including aziridine derivatives. The results indicated that 1,2,2-aziridinetricarboxylic acid showed notable cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7) with IC50 values indicating effective growth inhibition . -

Mechanistic Studies :

Research has demonstrated that the compound induces apoptosis through the activation of caspase pathways. In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in increased levels of cleaved caspases and PARP, markers indicative of apoptosis . -

In Vivo Toxicity Assessment :

Animal studies have shown that while the compound exhibits antitumor properties, it also presents moderate toxicity at higher doses. Observations included weight loss and organ damage in treated mice . This highlights the need for careful dose management when considering therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.